2,2,2-Trifluoro-N,N-bis(triméthylsilyl)acétamide

Vue d'ensemble

Description

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-, also known as Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-, is a useful research compound. Its molecular formula is C8H18F3NOSi2 and its molecular weight is 257.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Dérivation en chromatographie en phase gazeuse

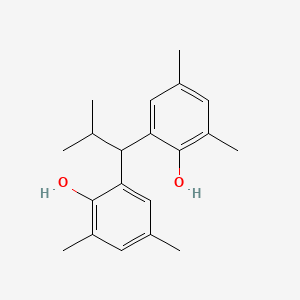

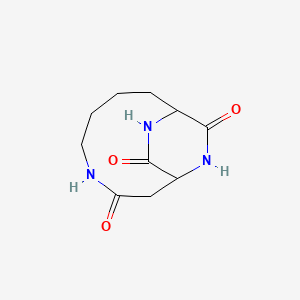

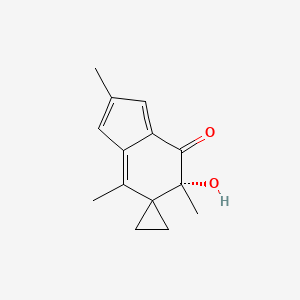

2,2,2-Trifluoro-N,N-bis(triméthylsilyl)acétamide: est largement utilisé comme réactif de dérivation en chromatographie en phase gazeuse. Il facilite l'analyse des composés volatils en augmentant leur volatilité et leur stabilité thermique. Cette propriété est particulièrement utile pour l'analyse des acides phénoliques dans les fruits, où elle aide à identifier et à quantifier ces composés avec une plus grande précision {svg_1}.

Analyse par spectrométrie de masse

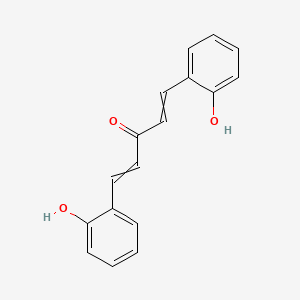

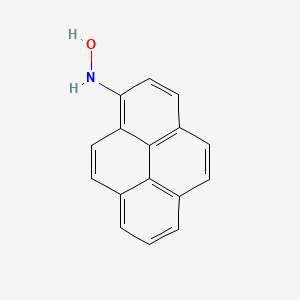

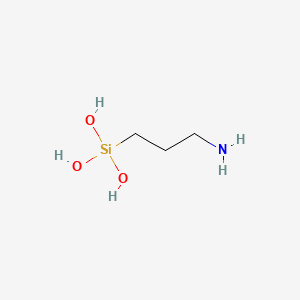

En spectrométrie de masse, ce composé sert de réactif de dérivation qui permet la détection et l'analyse de molécules complexes. Il est essentiel dans l'analyse par spectrométrie de masse des biomolécules, telles que les acides aminés et les acides gras, en formant leurs dérivés triméthylsilylés, qui sont plus faciles à caractériser par spectrométrie de masse {svg_2}.

Recherche antitumorale

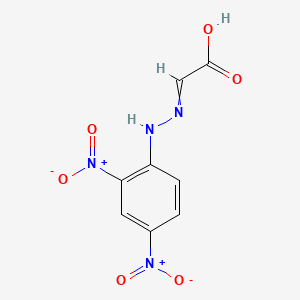

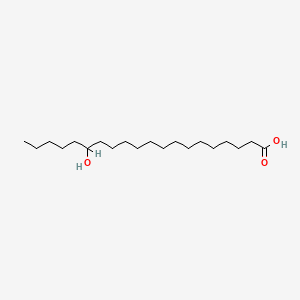

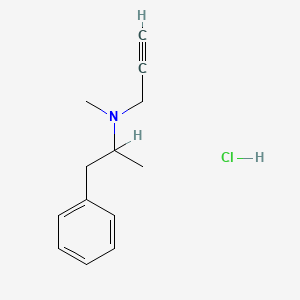

Le composé est utilisé dans la synthèse de ribosides de pyrimidinone et analogues, qui ont démontré des propriétés antitumorales. En agissant comme réactif, il contribue au développement de médicaments anticancéreux potentiels, élargissant l'arsenal contre diverses formes de cancer {svg_3}.

Désulfatation des sulfates de polysaccharides

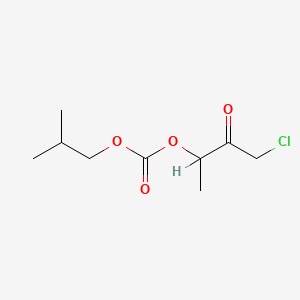

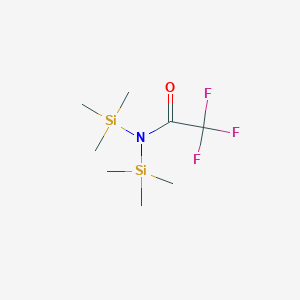

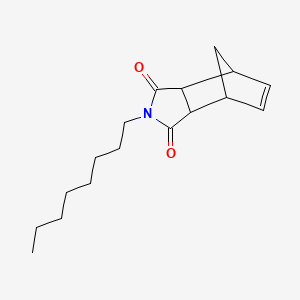

Il joue un rôle crucial dans la désulfatation régiosélective des sulfates de polysaccharides. Cette application est importante dans l'étude structurale des polysaccharides sulfatés, qui sont importants dans divers processus biologiques et la conception de médicaments {svg_4}.

Préparation d'éthers triméthylsilylés

Ce composé est également utilisé dans la préparation d'éthers triméthylsilylés de glucides et d'alcools. Ces éthers sont utilisés dans diverses analyses chimiques et ont des applications dans la synthèse d'autres composés organiques {svg_5}.

Chimie analytique

En chimie analytique, This compound est utilisé pour sa capacité à réagir avec une large gamme de composés polaires. Cette réaction remplace les hydrogènes labiles par un groupe triméthylsilyle, améliorant la volatilité et la détectabilité des composés dans les procédures analytiques {svg_6}.

Mécanisme D'action

Target of Action

The primary target of 2,2,2-Trifluoro-N,N-bis(trimethylsilyl)acetamide, also known as N,N-Bis(Trimethylsilyl)trifluoroacetamide or Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-, are hydroxyl groups present in various organic compounds .

Mode of Action

This compound acts as a silylating agent . It interacts with its targets (hydroxyl groups) by replacing the hydrogen atom of the hydroxyl group with a trimethylsilyl group. This process is known as trimethylsilylation . The resulting change is the conversion of hydroxyl groups to trimethylsilyl ether groups .

Biochemical Pathways

The biochemical pathway affected by this compound is the trimethylsilylation of organic compounds . This process increases the volatility of the compounds, making them suitable for analysis by gas chromatography and mass spectrometry .

Pharmacokinetics

Its properties such as boiling point (45-50 °c/14 mmhg) and density (0.969 g/mL at 25 °C) can impact its behavior in a laboratory setting.

Result of Action

The result of the action of 2,2,2-Trifluoro-N,N-bis(trimethylsilyl)acetamide is the formation of trimethylsilyl ethers from compounds containing hydroxyl groups . This transformation increases the volatility of the compounds, facilitating their analysis by gas chromatography and mass spectrometry .

Analyse Biochimique

Biochemical Properties

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- plays a significant role in biochemical reactions, primarily as a silylating agent. It interacts with hydroxyl, carboxyl, and amino groups in biomolecules, converting them into their corresponding trimethylsilyl derivatives. This interaction is essential for enhancing the volatility and stability of these biomolecules, making them suitable for analysis by techniques such as GC-MS. The compound is known to react with various enzymes, proteins, and other biomolecules, facilitating their detection and quantification in complex biological samples .

Cellular Effects

The effects of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- on cells and cellular processes are primarily related to its role in biochemical analysis rather than direct biological activity. Its use in derivatization can influence cell function by enabling the detailed study of cellular metabolites and signaling molecules. By converting these molecules into more detectable forms, Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- aids in understanding cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- exerts its effects through the formation of trimethylsilyl derivatives. This process involves the binding of the compound to hydroxyl, carboxyl, and amino groups in biomolecules, resulting in the formation of more volatile and stable derivatives. This silylation reaction is crucial for the analysis of various biomolecules, as it enhances their detectability and stability in analytical techniques such as GC-MS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- can change over time due to its stability and degradation properties. The compound is known to be sensitive to traces of water and alcohols, which can lead to its degradation and reduced effectiveness as a silylating agent. Long-term studies have shown that the stability of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- is crucial for maintaining its efficacy in biochemical analyses .

Dosage Effects in Animal Models

The effects of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- in animal models are not well-documented, as its primary use is in biochemical analysis rather than direct biological applications. It is essential to consider the potential toxic or adverse effects at high doses, as with any chemical reagent. Studies on dosage effects would need to focus on the threshold levels at which the compound remains effective without causing harm .

Metabolic Pathways

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- is involved in metabolic pathways related to its role as a silylating agent. It interacts with enzymes and cofactors that facilitate the conversion of hydroxyl, carboxyl, and amino groups into their corresponding trimethylsilyl derivatives. This interaction is crucial for the analysis of metabolic flux and metabolite levels in various biological samples .

Transport and Distribution

The transport and distribution of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- within cells and tissues are primarily related to its use in biochemical analysis. The compound is typically introduced into biological samples to facilitate the derivatization of biomolecules, enhancing their detectability and stability. Its interaction with transporters and binding proteins can influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- is determined by its interaction with specific targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its silylating effects. Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical analyses .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12(15(4,5)6)7(13)8(9,10)11/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYHXKLKJRGJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F3NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066682 | |

| Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MP Biomedicals MSDS] | |

| Record name | N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21149-38-2 | |

| Record name | N,N-Bis(trimethylsilyl)trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl N-trimethylsilyltrifluoroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(TRIMETHYLSILYL)TRIFLUOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8NA426KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N,N-Bis(Trimethylsilyl)trifluoroacetamide (BSTFA) in analytical chemistry, as highlighted in the provided research papers?

A1: BSTFA is primarily used as a derivatizing agent in gas chromatography (GC) analysis. [, , ] It converts polar, non-volatile compounds, such as carboxylic acids and amines, into more volatile and thermally stable trimethylsilyl (TMS) derivatives. This improves their chromatographic behavior, enabling their separation and detection by GC.

Q2: Can you provide a specific example from the research papers of how BSTFA improves analytical capabilities?

A2: In a study analyzing lysergamides (LSD, MIPLA, LAMPA), researchers found that derivatizing these compounds with BSTFA led to improved separation during gas chromatography. [] This improved separation allowed for better identification and differentiation of the structurally similar lysergamides.

Q3: How does the stability of BSTFA derivatives impact its application in analytical chemistry?

A3: One research paper investigated the use of BSTFA for derivatizing salicylic acid prior to GC analysis. [] The study examined the stability of the resulting silylated derivatives over time, indicating the importance of derivative stability for reliable and reproducible analytical results. While the paper doesn't explicitly state the stability findings, it highlights the importance of considering this factor when using BSTFA for derivatization.

Q4: Are there any alternative derivatizing agents mentioned in the papers, and how do they compare to BSTFA?

A4: Yes, the paper examining salicylic acid derivatization compared BSTFA to two other silylation reagents: hexamethyldisilazane and N,O-bis(trimethylsilyl)acetamide. [] The research compared the completeness of the reaction, stability of the formed derivatives, and reproducibility of the results, highlighting the importance of selecting the optimal derivatizing agent for a specific analytical method.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)

![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)

![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)